AF12198

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

(4S)-4-[[(2S)-2-acetamido-3-phenylpropanoyl]amino]-5-[[(2S)-1-[[(2S,3R)-1-[(2S)-2-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]carbamoyl]azetidin-1-yl]-1,5-dioxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]carbamoyl]pyrrolidin-1-yl]-3-hydroxy-1-oxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C96H123N19O22/c1-51(2)41-69(83(98)124)107-92(133)77-24-16-38-113(77)95(136)75(42-52(3)4)111-84(125)53(5)102-86(127)71(44-57-25-29-61(118)30-26-57)110-93(134)78-37-40-115(78)94(135)68(33-35-79(97)120)106-88(129)72(45-58-27-31-62(119)32-28-58)108-89(130)73(46-59-48-99-65-21-13-11-19-63(59)65)104-80(121)50-101-91(132)76-23-15-39-114(76)96(137)82(54(6)116)112-90(131)74(47-60-49-100-66-22-14-12-20-64(60)66)109-85(126)67(34-36-81(122)123)105-87(128)70(103-55(7)117)43-56-17-9-8-10-18-56/h8-14,17-22,25-32,48-49,51-54,67-78,82,99-100,116,118-119H,15-16,23-24,33-47,50H2,1-7H3,(H2,97,120)(H2,98,124)(H,101,132)(H,102,127)(H,103,117)(H,104,121)(H,105,128)(H,106,129)(H,107,133)(H,108,130)(H,109,126)(H,110,134)(H,111,125)(H,112,131)(H,122,123)/t53-,54+,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78?,82-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VASLMBMCJADVGR-BRPRRQPRSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)N)NC(=O)C1CCCN1C(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C3CCN3C(=O)C(CCC(=O)N)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)CNC(=O)C7CCCN7C(=O)C(C(C)O)NC(=O)C(CC8=CNC9=CC=CC=C98)NC(=O)C(CCC(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N1CCC[C@H]1C(=O)NCC(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N[C@@H](CC4=CC=C(C=C4)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N5CCC5C(=O)N[C@@H](CC6=CC=C(C=C6)O)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N7CCC[C@H]7C(=O)N[C@@H](CC(C)C)C(=O)N)NC(=O)[C@H](CC8=CNC9=CC=CC=C98)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)C)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C96H123N19O22 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1895.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of AF12198

A Core Antagonist of the Interleukin-1 Receptor Type I

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

AF12198 is a potent and selective synthetic peptide antagonist of the human Interleukin-1 Receptor Type I (IL-1R1). By competitively inhibiting the binding of the pro-inflammatory cytokines Interleukin-1α (IL-1α) and Interleukin-1β (IL-1β) to IL-1R1, this compound effectively blocks the initiation of the downstream signaling cascade responsible for a wide range of inflammatory responses. This document provides a comprehensive overview of the mechanism of action of this compound, including its binding affinity, in vitro and in vivo effects, and detailed experimental protocols for key assays. The information is presented to support further research and development of this and similar IL-1 pathway modulators.

Core Mechanism of Action: Competitive Antagonism of IL-1R1

This compound is a 15-amino acid peptide (Ac-FEWTPGWYQJYALPL-NH2) that selectively binds to the human IL-1R1.[1] This binding is competitive with the natural ligands, IL-1α and IL-1β. Unlike the endogenous IL-1 Receptor Antagonist (IL-1ra), which also binds to IL-1R1 and prevents signaling, this compound is a small molecule peptide.[1] Upon binding, this compound does not induce the conformational changes in IL-1R1 necessary for the recruitment of the co-receptor, IL-1 Receptor Accessory Protein (IL-1RAcP). The formation of the IL-1R1/IL-1/IL-1RAcP ternary complex is an absolute requirement for signal transduction. By preventing this association, this compound effectively silences the IL-1 signaling pathway.

Signaling Pathway Blockade

The binding of IL-1α or IL-1β to IL-1R1 initiates a signaling cascade that is central to inflammation. This pathway involves the recruitment of adaptor proteins like MyD88 and IRAK, leading to the activation of downstream transcription factors such as NF-κB and AP-1. These transcription factors then drive the expression of numerous pro-inflammatory genes, including cytokines (e.g., IL-6, IL-8), chemokines, and adhesion molecules (e.g., ICAM-1). This compound, by blocking the initial receptor activation step, prevents the entire downstream signaling cascade.

Quantitative Data

The potency and selectivity of this compound have been quantified in several key in vitro and in vivo studies.

Table 1: In Vitro Binding Affinity and Inhibitory Concentrations of this compound

| Parameter | Species | Receptor/Process | IC50 | Reference |

| Binding Affinity | Human | IL-1R1 | 8 nM | [2] |

| Human | IL-1RII | 6.7 µM | [2] | |

| Murine | IL-1R1 | >200 µM | [2] | |

| Inhibition of IL-1 Induced Processes | ||||

| IL-8 Production | Human (Dermal Fibroblasts) | IL-1 induced | 25 nM | [1] |

| ICAM-1 Expression | Human (Endothelial Cells) | IL-1 induced | 9 nM | [1] |

| IL-6 Induction | Human (Primate Blood) | IL-1 induced | 15 µM | [2] |

| IL-6 Induction | Cynomolgus Monkey (Blood) | IL-1 induced | 17 µM | [2] |

Table 2: In Vivo Efficacy of this compound

| Animal Model | Condition | Dosage | Effect | Reference |

| Rat | LPS-induced Acute Lung Inflammation | 16 mg/kg (intravenous infusion) | Significant attenuation of lung MPO activity and reduction in lung microvascular leakage.[2] | [2] |

| Cynomolgus Monkey | Ex vivo IL-1 induced IL-6 | Intravenous infusion | Blocks IL-1 induction of IL-6.[1] | [1] |

| Cynomolgus Monkey | In vivo IL-6 induction | Intravenous infusion | Down-modulates in vivo induction of IL-6.[1] | [1] |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of this compound.

IL-1R1 Competitive Binding Assay

This protocol is a representative method for determining the binding affinity of a compound to IL-1R1.

Methodology:

-

Cell Preparation: Human dermal fibroblasts, which endogenously express IL-1R1, are cultured to confluency in 24-well plates.

-

Assay Buffer: A suitable binding buffer (e.g., RPMI 1640 with 1% BSA and 25 mM HEPES) is prepared.

-

Competitive Binding:

-

Cells are washed with assay buffer.

-

A constant concentration of radiolabeled IL-1 (e.g., [¹²⁵I]IL-1α, approximately 50 pM) is added to each well.

-

Varying concentrations of this compound or unlabeled IL-1α (for positive control) are added to the wells.

-

Non-specific binding is determined in the presence of a high concentration of unlabeled IL-1α (e.g., 1 µM).

-

-

Incubation: The plates are incubated for a sufficient time to reach binding equilibrium (e.g., 2-4 hours at 4°C).

-

Washing: Wells are washed multiple times with ice-cold assay buffer to remove unbound radioligand.

-

Detection: The cells are lysed (e.g., with 1% Triton X-100), and the radioactivity in the lysate is measured using a gamma counter.

-

Data Analysis: The data is plotted as the percentage of specific binding versus the log concentration of the competitor. The IC50 value is determined using non-linear regression analysis.

Inhibition of IL-1-Induced IL-8 Production Assay

This protocol describes a method to quantify the inhibitory effect of this compound on IL-1-induced IL-8 secretion from cells.

Methodology:

-

Cell Culture: Human dermal fibroblasts are seeded in 96-well plates and grown to confluency.

-

Treatment:

-

The culture medium is replaced with fresh medium containing varying concentrations of this compound.

-

Cells are pre-incubated with this compound for a short period (e.g., 30-60 minutes).

-

A constant concentration of human IL-1β (e.g., 1 ng/mL) is added to stimulate IL-8 production.

-

Control wells include cells with no treatment, cells with IL-1β alone, and cells with this compound alone.

-

-

Incubation: The plates are incubated for a period sufficient to allow for IL-8 production and secretion (e.g., 24 hours).

-

Supernatant Collection: The cell culture supernatant is carefully collected from each well.

-

ELISA for IL-8:

-

A 96-well plate is coated with a capture antibody specific for human IL-8.

-

The collected supernatants and IL-8 standards are added to the wells.

-

A detection antibody conjugated to an enzyme (e.g., HRP) is added.

-

A substrate is added, and the color development is measured using a plate reader at the appropriate wavelength.

-

-

Data Analysis: A standard curve is generated from the IL-8 standards. The concentration of IL-8 in the samples is determined from the standard curve. The IC50 for the inhibition of IL-8 production is calculated.

Inhibition of IL-1-Induced ICAM-1 Expression Assay

This protocol outlines a method to assess the effect of this compound on IL-1-induced ICAM-1 expression on the surface of endothelial cells using flow cytometry.

Methodology:

-

Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured in appropriate flasks or plates.

-

Treatment:

-

Confluent HUVECs are treated with IL-1β (e.g., 1 ng/mL) in the presence or absence of varying concentrations of this compound.

-

Control groups include untreated cells and cells treated with this compound alone.

-

-

Incubation: The cells are incubated for a time sufficient to induce ICAM-1 expression (e.g., 6-8 hours).

-

Cell Harvesting: Cells are detached from the culture surface using a non-enzymatic cell dissociation solution to preserve surface proteins.

-

Staining:

-

The single-cell suspension is washed with a staining buffer (e.g., PBS with 1% BSA).

-

Cells are incubated with a fluorescently labeled monoclonal antibody specific for human ICAM-1 (e.g., FITC-conjugated anti-CD54).

-

An isotype control antibody is used to determine background fluorescence.

-

-

Flow Cytometry: The stained cells are analyzed on a flow cytometer to determine the percentage of ICAM-1 positive cells and the Mean Fluorescence Intensity (MFI).

-

Data Analysis: The inhibition of ICAM-1 expression is calculated based on the reduction in MFI or the percentage of positive cells in the presence of this compound compared to stimulation with IL-1β alone. The IC50 value is then determined.

Conclusion

This compound is a well-characterized, potent, and selective peptide antagonist of the human IL-1R1. Its mechanism of action, centered on the competitive inhibition of IL-1 binding and subsequent blockade of the pro-inflammatory signaling cascade, has been demonstrated through robust in vitro and in vivo studies. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug developers working on novel anti-inflammatory therapeutics targeting the IL-1 pathway. Further investigation into the pharmacokinetics and clinical potential of this compound and similar molecules is warranted.

References

AF12198: A Technical Guide to a Potent Antagonist of the Human Interleukin-1 Receptor Type I

For Researchers, Scientists, and Drug Development Professionals

Abstract

AF12198 is a potent and selective synthetic peptide antagonist of the human type I interleukin-1 receptor (IL-1R1).[1] This 15-mer peptide, identified through phage display library screening, demonstrates high-affinity binding to IL-1R1 and effectively inhibits downstream inflammatory signaling.[1] In vitro studies have shown its capacity to block interleukin-1 (IL-1) induced production of key inflammatory mediators such as interleukin-8 (IL-8) and the expression of intercellular adhesion molecule-1 (ICAM-1).[1] Furthermore, in vivo studies in cynomolgus monkeys have confirmed its bioactivity, showcasing its ability to antagonize IL-1-induced interleukin-6 (IL-6) production.[1] This document provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative functional data, detailed experimental protocols for its characterization, and visual representations of the relevant biological pathways and experimental workflows.

Core Function and Mechanism of Action

This compound functions as a competitive antagonist at the human IL-1R1. It selectively binds to the receptor, preventing the binding of the pro-inflammatory cytokines IL-1α and IL-1β. This blockade of ligand-receptor interaction inhibits the subsequent recruitment of the IL-1 receptor accessory protein (IL-1RAcP), a critical step for the formation of the active signaling complex. Consequently, the downstream signaling cascade, which is heavily reliant on the MyD88-dependent pathway, is attenuated. This leads to the reduced activation of key transcription factors such as NF-κB and AP-1, ultimately resulting in the decreased expression of numerous inflammatory genes, including those encoding for cytokines, chemokines, and adhesion molecules.

Quantitative Data Summary

The following tables summarize the key quantitative parameters that define the potency and selectivity of this compound.

Table 1: Receptor Binding Affinity and In Vitro Inhibitory Activity

| Parameter | Value | Species/Cell Type | Reference |

| IC₅₀ for IL-1R1 Binding | 8 nM | Human | [1] |

| IC₅₀ for IL-1RII Binding | 6.7 µM | Human | [1] |

| IC₅₀ for IL-1R1 Binding | >200 µM | Murine | [1] |

| IC₅₀ for IL-1-induced IL-8 Production | 25 nM | Human Dermal Fibroblasts | [1] |

| IC₅₀ for IL-1-induced ICAM-1 Expression | 9 nM | Human Endothelial Cells | [1] |

Table 2: In Vivo Antagonist Activity

| Parameter | Species | Effect | Reference |

| IL-1 Induced IL-6 Production | Cynomolgus Monkey | Blocked by intravenous infusion of this compound | [1] |

Signaling Pathway and Experimental Workflows

IL-1 Receptor Signaling Pathway Antagonized by this compound

Caption: IL-1 signaling pathway and the antagonistic action of this compound.

Experimental Workflow for Discovery and Characterization of this compound

Caption: Workflow for the discovery and validation of this compound.

Detailed Experimental Protocols

The following are representative, detailed protocols for the key experiments used to characterize the function of this compound. These protocols are synthesized from established methodologies in the field.

Competitive Radioligand Binding Assay for Human IL-1R1

Objective: To determine the binding affinity (IC₅₀) of this compound for the human type I IL-1 receptor.

Materials:

-

Membrane preparations from cells overexpressing human IL-1R1.

-

[¹²⁵I]-IL-1α (radioligand).

-

This compound (unlabeled competitor).

-

Binding buffer (e.g., 25 mM HEPES, 150 mM NaCl, 1 mM CaCl₂, 1 mM MgCl₂, 0.1% BSA, pH 7.4).

-

Wash buffer (ice-cold binding buffer).

-

96-well microplates.

-

Glass fiber filters.

-

Filtration apparatus.

-

Scintillation counter.

Procedure:

-

Plate Setup: In a 96-well plate, add binding buffer to all wells.

-

Competitor Dilution: Prepare serial dilutions of this compound in binding buffer. Add the diluted competitor to the appropriate wells. For total binding wells, add buffer only. For non-specific binding wells, add a high concentration of unlabeled IL-1α.

-

Radioligand Addition: Add a fixed concentration of [¹²⁵I]-IL-1α to all wells.

-

Membrane Addition: Add the IL-1R1-containing membrane preparation to all wells to initiate the binding reaction.

-

Incubation: Incubate the plate with gentle agitation for a predetermined time (e.g., 2 hours) at a specific temperature (e.g., 4°C) to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus. This separates bound from free radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Radioactivity Measurement: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percentage of specific binding at each concentration of this compound. Plot the percentage of specific binding against the log concentration of this compound and fit the data using a non-linear regression model to determine the IC₅₀ value.

Inhibition of IL-1-induced IL-8 Production in Human Dermal Fibroblasts

Objective: To quantify the inhibitory effect of this compound on IL-1β-induced IL-8 production.

Materials:

-

Human dermal fibroblasts.

-

Cell culture medium (e.g., DMEM with 10% FBS).

-

Recombinant human IL-1β.

-

This compound.

-

Human IL-8 ELISA kit.

-

96-well cell culture plates.

-

Microplate reader.

Procedure:

-

Cell Seeding: Seed human dermal fibroblasts into 96-well plates at a predetermined density and allow them to adhere overnight.

-

Pre-treatment with Antagonist: Replace the medium with fresh, serum-free medium containing various concentrations of this compound. Incubate for a specified period (e.g., 1 hour).

-

Stimulation: Add a fixed, sub-maximal concentration of IL-1β to the wells (except for the unstimulated control wells).

-

Incubation: Incubate the plates for a time sufficient for IL-8 production (e.g., 24 hours) at 37°C in a CO₂ incubator.

-

Supernatant Collection: After incubation, centrifuge the plates at a low speed to pellet any detached cells and carefully collect the supernatants.

-

ELISA: Perform an enzyme-linked immunosorbent assay (ELISA) for human IL-8 on the collected supernatants according to the manufacturer's instructions.

-

Data Analysis: Generate a standard curve using the IL-8 standards provided in the ELISA kit. Calculate the concentration of IL-8 in each sample. Plot the IL-8 concentration against the log concentration of this compound and determine the IC₅₀ value.

Inhibition of IL-1-induced ICAM-1 Expression in Human Endothelial Cells

Objective: To measure the effect of this compound on IL-1β-induced ICAM-1 surface expression.

Materials:

-

Human umbilical vein endothelial cells (HUVECs).

-

Endothelial cell growth medium.

-

Recombinant human IL-1β.

-

This compound.

-

Fluorescently-labeled anti-human ICAM-1 antibody.

-

Isotype control antibody.

-

Flow cytometer.

-

Cell detachment solution (e.g., non-enzymatic).

Procedure:

-

Cell Culture: Culture HUVECs in appropriate flasks until confluent.

-

Cell Seeding: Seed the HUVECs into multi-well plates and grow to confluence.

-

Treatment: Treat the cells with various concentrations of this compound for a short pre-incubation period (e.g., 30 minutes).

-

Stimulation: Add IL-1β to the wells to induce ICAM-1 expression and incubate for an appropriate time (e.g., 6-8 hours).

-

Cell Detachment: Gently detach the cells from the plate using a non-enzymatic cell detachment solution to preserve surface proteins.

-

Antibody Staining: Resuspend the cells in a staining buffer (e.g., PBS with 1% BSA). Add the fluorescently-labeled anti-ICAM-1 antibody or the isotype control antibody to the respective cell suspensions. Incubate on ice in the dark.

-

Washing: Wash the cells with staining buffer to remove unbound antibodies.

-

Flow Cytometry: Analyze the cells on a flow cytometer to measure the mean fluorescence intensity (MFI) of ICAM-1 staining.

-

Data Analysis: Subtract the MFI of the isotype control from the MFI of the ICAM-1 stained cells. Plot the MFI against the log concentration of this compound to determine the IC₅₀ for the inhibition of ICAM-1 expression.

Ex Vivo Inhibition of IL-1-induced IL-6 Production in Cynomolgus Monkey Whole Blood

Objective: To assess the in vivo efficacy of this compound by measuring its ability to inhibit IL-1β-induced IL-6 production in whole blood samples.[2]

Materials:

-

Cynomolgus monkeys.

-

This compound formulated for intravenous administration.

-

Recombinant human IL-1β.

-

Heparinized blood collection tubes.

-

RPMI 1640 medium.

-

Primate IL-6 ELISA kit.

-

Incubator.

Procedure:

-

In Vivo Administration: Administer this compound to cynomolgus monkeys via intravenous infusion.

-

Blood Collection: Collect whole blood samples into heparinized tubes at various time points before, during, and after the infusion.

-

Ex Vivo Stimulation: Aliquot the whole blood samples into tubes containing RPMI 1640 medium. Add a predetermined concentration of IL-1β to stimulate IL-6 production. Include unstimulated controls.

-

Incubation: Incubate the blood samples at 37°C in a humidified atmosphere with 5% CO₂ for a specified period (e.g., 6 hours).

-

Plasma Separation: After incubation, centrifuge the tubes to separate the plasma.

-

IL-6 Measurement: Measure the concentration of IL-6 in the plasma samples using a primate-specific IL-6 ELISA kit.

-

Data Analysis: Compare the levels of IL-6 in the IL-1β-stimulated samples from different time points to the pre-infusion baseline. Calculate the percentage inhibition of IL-6 production at each time point to evaluate the in vivo antagonist activity of this compound.

References

- 1. This compound, a novel low molecular weight antagonist, selectively binds the human type I interleukin (IL)-1 receptor and blocks in vivo responses to IL-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. An ex vivo method for studying inflammation in cynomolgus monkeys: analysis of interleukin-1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

AF12198: A Potent Peptide Antagonist of the Human Interleukin-1 Type I Receptor

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

AF12198 is a novel, synthetic 15-mer peptide that acts as a potent and selective antagonist of the human Interleukin-1 Type I receptor (IL-1RI).[1][2][3] This document provides a comprehensive technical overview of this compound, including its biochemical properties, mechanism of action, and preclinical efficacy. Detailed experimental methodologies for key assays are provided, along with a summary of quantitative data and visual representations of the relevant biological pathways and experimental workflows. This guide is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of IL-1 receptor antagonism.

Introduction

Interleukin-1 (IL-1), primarily IL-1α and IL-1β, are pleiotropic cytokines that play a central role in mediating inflammatory and immune responses.[4][5] Dysregulation of IL-1 signaling is implicated in a wide range of inflammatory diseases, making the IL-1 receptor a key target for therapeutic intervention.[6] this compound emerged from the screening of phage display peptide libraries as a low molecular weight antagonist of the IL-1 receptor.[1] It represents a promising class of non-protein therapeutics for modulating IL-1 driven pathologies.

Physicochemical Properties of this compound

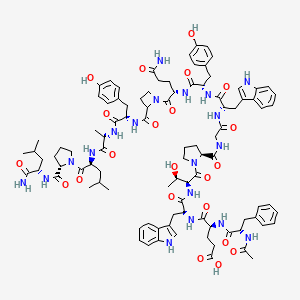

This compound is a 15-amino acid peptide with the sequence Ac-FEWTPGWYQJYALPL-NH2, where 'J' represents the unnatural amino acid 2-azetidine-1-carboxylic acid.[1] Its molecular weight is 1895.14 g/mol , and its formula is C96H123N19O22.[3]

Mechanism of Action

This compound exerts its antagonistic effect by selectively binding to the human IL-1 Type I receptor (IL-1RI).[1][2] This binding competitively inhibits the binding of both IL-1α and IL-1β to the receptor, thereby preventing the initiation of the downstream signaling cascade that leads to the expression of inflammatory mediators.[4][7]

IL-1 Signaling Pathway

The binding of IL-1 to IL-1RI induces a conformational change that facilitates the recruitment of the IL-1 receptor accessory protein (IL-1RAcP).[5][8] This heterodimerization brings the intracellular Toll-interleukin 1 receptor (TIR) domains of both receptor components into close proximity, initiating a signaling cascade that involves the recruitment of MyD88 and subsequent activation of IRAK kinases. This ultimately leads to the activation of transcription factors such as NF-κB and AP-1, and the expression of numerous pro-inflammatory genes.[7] this compound, by occupying the IL-1 binding site on IL-1RI, prevents the initial ligand binding and the subsequent recruitment of IL-1RAcP, thus blocking the entire signaling pathway.

Quantitative Data

The biological activity of this compound has been quantified through various in vitro and in vivo studies. The following tables summarize the key findings.

Table 1: Receptor Binding Affinity of this compound

| Receptor | Species | IC50 | Reference |

| IL-1 Receptor Type I | Human | 8 nM | [2][3] |

| IL-1 Receptor Type II | Human | 6.7 µM | [2] |

| IL-1 Receptor Type I | Murine | >200 µM | [2] |

Table 2: In Vitro Inhibitory Activity of this compound

| Assay | Cell Type | IL-1 Induced Response | IC50 | Reference |

| IL-8 Production | Human Dermal Fibroblasts | IL-8 release | 25 nM | [1][2] |

| ICAM-1 Expression | Human Umbilical Vein Endothelial Cells (HUVECs) | ICAM-1 surface expression | 9 nM | [1][2] |

| IL-6 Induction | Human Primate Blood | IL-6 release | 15 µM | [2] |

| IL-6 Induction | Cynomolgus Monkey Blood | IL-6 release | 17 µM | [2] |

Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in this document.

IL-1 Receptor Binding Assay

This assay is designed to determine the affinity of this compound for the IL-1 receptor. A competitive radioligand binding format is typically employed.

References

- 1. An ex vivo method for studying inflammation in cynomolgus monkeys: analysis of interleukin-1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. Catalytic Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. giffordbioscience.com [giffordbioscience.com]

- 5. ahajournals.org [ahajournals.org]

- 6. HTRF HUMAN IL8 KIT-WEICHILAB [weichilab.com]

- 7. In vivo effects of recombinant human interleukin-6 in primates: stimulated production of platelets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Discovery and Development of AF12198

For Researchers, Scientists, and Drug Development Professionals

Abstract

AF12198 is a potent and selective peptide-based antagonist of the human type I interleukin-1 receptor (IL-1RI). Discovered through phage display technology, this 15-mer peptide, with the sequence Ac-FEWTPGWYQJYALPL-NH2, incorporates an unnatural amino acid (2-azetidine-1-carboxylic acid, denoted by J) and demonstrates both in vitro and in vivo efficacy in blocking IL-1-mediated inflammatory responses. This document provides a comprehensive technical overview of the discovery, mechanism of action, and preclinical development of this compound, including detailed experimental protocols and quantitative data to support further research and development in the field of IL-1 antagonism.

Introduction

Interleukin-1 (IL-1), existing as two primary forms, IL-1α and IL-1β, is a pleiotropic cytokine that plays a central role in mediating inflammatory and immune responses.[1] Dysregulation of IL-1 signaling is implicated in a wide range of inflammatory and autoimmune diseases. The biological activities of IL-1 are mediated through its binding to the type I IL-1 receptor (IL-1RI), which then forms a complex with the IL-1 receptor accessory protein (IL-1RAcP) to initiate downstream signaling cascades.

The naturally occurring IL-1 receptor antagonist (IL-1ra) is a key endogenous regulator of IL-1 activity, competitively inhibiting the binding of IL-1α and IL-1β to IL-1RI.[1] While recombinant IL-1ra (Anakinra) has been developed as a therapeutic, its proteinaceous nature necessitates frequent administration. This has driven the search for small molecule and peptide-based antagonists with improved pharmacokinetic properties. This compound emerged from these efforts as a novel, low molecular weight peptide antagonist with high affinity and selectivity for the human IL-1RI.[1]

Discovery of this compound: Phage Display Technology

This compound was identified from phage display libraries, a powerful high-throughput screening technique used to discover peptides that bind to specific targets. This methodology allows for the screening of vast numbers of peptide variants to identify those with high affinity and specificity.

Phage Display Workflow

The general workflow for the discovery of peptide antagonists like this compound using phage display involves several key steps:

Figure 1: Generalized Phage Display Workflow for Peptide Antagonist Discovery. This diagram illustrates the iterative process of selecting and amplifying phage that display peptides with high affinity for a target protein, leading to the identification and optimization of lead candidates like this compound.

Mechanism of Action

This compound functions as a competitive antagonist at the human type I IL-1 receptor. It selectively binds to IL-1RI, thereby preventing the binding of both IL-1α and IL-1β and inhibiting the subsequent formation of the active signaling complex with IL-1RAcP. This blockade of the initial step in the IL-1 signaling cascade prevents the activation of downstream inflammatory pathways.

IL-1 Signaling Pathway and Point of Inhibition by this compound

The binding of IL-1 to IL-1RI triggers a signaling cascade that culminates in the activation of transcription factors, such as NF-κB, leading to the expression of pro-inflammatory genes. This compound acts at the cell surface to prevent the initiation of this cascade.

Figure 2: IL-1 Signaling Pathway and this compound's Point of Inhibition. this compound competitively binds to the IL-1RI, preventing IL-1 binding and the subsequent recruitment of IL-1RAcP, thereby blocking the entire downstream signaling cascade that leads to inflammation.

Quantitative Data

The antagonist activity of this compound has been quantified through various in vitro assays, demonstrating its potency and selectivity.

| Assay | Target | Cell Type/System | IC50 Value | Reference |

| Receptor Binding | Human IL-1RI | - | 8 nM | - |

| Receptor Binding | Human IL-1RII | - | 6.7 µM | - |

| Receptor Binding | Murine IL-1RI | - | >200 µM | - |

| IL-8 Production | IL-1 Induced | Human Dermal Fibroblasts | 25 nM | [1] |

| ICAM-1 Expression | IL-1 Induced | Endothelial Cells | 9 nM | [1] |

| IL-6 Induction | Ex vivo (Human Blood) | Whole Blood | 15 µM | - |

| IL-6 Induction | Ex vivo (Cynomolgus Monkey Blood) | Whole Blood | 17 µM | - |

Table 1: Summary of In Vitro Potency and Selectivity of this compound. The data highlights the high affinity of this compound for the human type I IL-1 receptor and its potent inhibition of IL-1-induced downstream effects in relevant human cell systems. The significantly higher IC50 values for the type II receptor and the murine type I receptor underscore its selectivity.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of this compound.

Peptide Synthesis

The 15-mer peptide, Ac-FEWTPGWYQJYALPL-NH2, was synthesized using solid-phase peptide synthesis (SPPS) methodology.

-

Resin: Rink Amide resin.

-

Protection Strategy: Fmoc/tBu chemistry.

-

Coupling: Amino acids were coupled using a standard carbodiimide activation method (e.g., with HOBt/HBTU).

-

Unnatural Amino Acid: Fmoc-2-azetidine-1-carboxylic acid was incorporated using the same coupling protocol.

-

N-terminal Modification: The N-terminus was acetylated on-resin using acetic anhydride.

-

Cleavage and Deprotection: The peptide was cleaved from the resin with concomitant removal of side-chain protecting groups using a standard cleavage cocktail (e.g., trifluoroacetic acid with scavengers).

-

Purification: The crude peptide was purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: The final product was characterized by mass spectrometry to confirm the correct molecular weight.

In Vitro Inhibition of IL-1-induced IL-8 Production

This assay quantifies the ability of this compound to inhibit the production of the pro-inflammatory chemokine IL-8 from human cells stimulated with IL-1.

-

Cell Culture: Human dermal fibroblasts were cultured in appropriate media (e.g., DMEM supplemented with 10% fetal bovine serum) in 96-well plates until confluent.

-

Stimulation: Cells were washed and then pre-incubated with varying concentrations of this compound for 30 minutes at 37°C.

-

IL-1 Challenge: Recombinant human IL-1β was added to the wells to a final concentration known to elicit a robust IL-8 response (e.g., 1 ng/mL).

-

Incubation: The plates were incubated for 24 hours at 37°C in a humidified CO2 incubator.

-

Quantification: The cell culture supernatants were collected, and the concentration of IL-8 was determined using a specific enzyme-linked immunosorbent assay (ELISA).

-

Data Analysis: The IC50 value was calculated by plotting the percentage inhibition of IL-8 production against the logarithm of the this compound concentration and fitting the data to a four-parameter logistic curve.

In Vitro Inhibition of IL-1-induced ICAM-1 Expression

This assay measures the ability of this compound to block the upregulation of the adhesion molecule ICAM-1 on endothelial cells in response to IL-1.

-

Cell Culture: Human umbilical vein endothelial cells (HUVECs) were cultured to confluence in 96-well plates.

-

Treatment: Cells were treated with various concentrations of this compound in the presence of a stimulating concentration of recombinant human IL-1α or IL-1β for 6-24 hours.

-

Cell-Based ELISA:

-

The cells were fixed in the wells (e.g., with paraformaldehyde).

-

Non-specific binding was blocked with a suitable blocking buffer.

-

A primary antibody specific for human ICAM-1 was added and incubated.

-

After washing, a horseradish peroxidase (HRP)-conjugated secondary antibody was added.

-

A colorimetric HRP substrate was added, and the absorbance was measured using a plate reader.

-

-

Data Analysis: The IC50 value was determined by analyzing the dose-response curve of this compound on ICAM-1 expression.

Ex Vivo Inhibition of IL-1-induced IL-6 in Cynomolgus Monkey Whole Blood

This protocol assesses the in vivo activity of this compound by measuring its ability to block IL-1-induced cytokine production in whole blood samples taken from treated animals.

-

Animal Dosing: Cynomolgus monkeys were administered this compound via intravenous infusion.

-

Blood Collection: Blood samples were collected into heparinized tubes at various time points before, during, and after the infusion.

-

Ex Vivo Stimulation: Aliquots of whole blood were stimulated with a sub-maximal concentration of recombinant human IL-1β and incubated for a defined period (e.g., 6 hours) at 37°C. A parallel set of aliquots was left unstimulated as a control.

-

Plasma Separation: After incubation, the blood samples were centrifuged to separate the plasma.

-

IL-6 Quantification: The concentration of IL-6 in the plasma samples was measured by a specific ELISA.

-

Data Analysis: The inhibitory effect of the in vivo administered this compound was determined by comparing the IL-6 levels in the IL-1β-stimulated samples from different time points to the pre-dose samples.

Conclusion and Future Directions

This compound stands as a significant milestone in the development of small molecule antagonists for the IL-1 receptor. Its discovery through phage display and subsequent characterization have demonstrated the potential of peptide-based therapeutics to selectively and potently modulate key inflammatory pathways. The detailed data and protocols presented in this guide offer a solid foundation for researchers and drug developers working on novel anti-inflammatory agents.

Future research could focus on optimizing the pharmacokinetic properties of this compound, such as its in vivo half-life, through strategies like PEGylation or the incorporation of additional non-natural amino acids to enhance stability. Further preclinical studies, including comprehensive toxicology and efficacy assessments in various animal models of inflammatory diseases, would be necessary to advance this compound or its derivatives towards clinical development. The logical and experimental workflows outlined herein provide a clear roadmap for the continued exploration of this promising therapeutic candidate.

References

AF12198 Peptide: A Technical Guide to its Structure, Sequence, and Function as a Selective IL-1 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

AF12198 is a synthetic 15-mer peptide that has demonstrated significant potential as a selective antagonist of the human type I interleukin-1 receptor (IL-1R1).[1] By competitively inhibiting the binding of interleukin-1 (IL-1), a key mediator of inflammation, this compound effectively blocks downstream signaling pathways implicated in a variety of inflammatory diseases. This technical guide provides a comprehensive overview of the structure, sequence, and biological activity of this compound, along with detailed experimental protocols for its synthesis, purification, and characterization.

Peptide Structure and Sequence

This compound is a 15-amino acid peptide with the sequence Ac-Phe-Glu-Trp-Thr-Pro-Gly-Trp-Tyr-Gln-J-Tyr-Ala-Leu-Pro-Leu-NH2.[1][2] The 'J' in the sequence represents the unnatural amino acid 2-azetidine-1-carboxylic acid.[1] The peptide is N-terminally acetylated and C-terminally amidated, modifications that typically enhance stability and biological activity.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Sequence | Ac-FEWTPGWYQJYALPL-NH2 | [1] |

| Unnatural Amino Acid (J) | 2-azetidine-1-carboxylic acid | [1] |

| Molecular Weight | ~1900 g/mol (estimated) | |

| Modifications | N-terminal acetylation, C-terminal amidation | [1] |

Mechanism of Action: Selective IL-1R1 Antagonism

This compound functions as a competitive antagonist of the human type I IL-1 receptor.[1] It selectively binds to IL-1R1, thereby preventing the binding of both IL-1α and IL-1β.[1][3] This blockade of the IL-1/IL-1R1 interaction is the critical step in its anti-inflammatory activity, as it inhibits the subsequent recruitment of the IL-1 receptor accessory protein (IL-1RAcP) and the initiation of downstream signaling cascades.[3][4]

The IL-1 signaling pathway plays a central role in the inflammatory response. Upon binding of IL-1 to IL-1R1 and the subsequent recruitment of IL-1RAcP, a signaling complex is formed that activates intracellular pathways, including the NF-κB and MAPK pathways.[4][5][6] This leads to the transcription of numerous pro-inflammatory genes, including those for cytokines like IL-6 and IL-8, and adhesion molecules like ICAM-1.[1][5] this compound, by blocking the initial ligand-receptor interaction, effectively abrogates these downstream effects.

Quantitative Biological Activity

This compound has been shown to be a potent and selective antagonist of human IL-1R1 in a variety of in vitro and in vivo models.

Table 2: In Vitro Activity of this compound

| Assay | Cell Type | Measurement | IC50 | Reference |

| IL-1R1 Binding | - | Competition for 125I-IL-1α binding | 8 nM | [2] |

| IL-1 Induced IL-8 Production | Human Dermal Fibroblasts | IL-8 levels | 25 nM | [1][2] |

| IL-1 Induced ICAM-1 Expression | Endothelial Cells | ICAM-1 expression | 9 nM | [1][2] |

| IL-1 Induced IL-6 Production | Heparinized Human Primate Blood | IL-6 levels | 15 µM | [2] |

Table 3: In Vivo Activity of this compound

| Animal Model | Administration | Effect | Reference |

| Cynomolgus Monkeys | Intravenous infusion | Blocks ex vivo IL-1 induction of IL-6 | [1] |

| Rats with LPS-induced acute lung inflammation | Intravenous infusion (16 mg/kg) | Attenuates increase in lung MPO activity and reduces lung microvascular leakage | [2] |

Experimental Protocols

Peptide Synthesis: Solid-Phase Peptide Synthesis (SPPS)

This compound can be synthesized using a standard Fmoc/tBu solid-phase peptide synthesis strategy. The inclusion of the unnatural amino acid, 2-azetidine-1-carboxylic acid, requires the use of the corresponding Fmoc-protected building block.

Materials:

-

Rink Amide resin

-

Fmoc-protected amino acids (including Fmoc-Aze-OH)

-

Coupling reagent (e.g., HBTU)

-

Base (e.g., DIEA)

-

Deprotection solution (e.g., 20% piperidine in DMF)

-

Cleavage cocktail (e.g., TFA/TIS/H2O)

-

Acetic anhydride for N-terminal acetylation

Protocol:

-

Resin Swelling: Swell the Rink Amide resin in DMF.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin using 20% piperidine in DMF.

-

Amino Acid Coupling: Couple the C-terminal amino acid (Fmoc-Leu-OH) to the resin using a coupling reagent like HBTU and a base like DIEA.

-

Repeat Deprotection and Coupling: Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence, including the unnatural amino acid.

-

N-terminal Acetylation: After the final amino acid is coupled and deprotected, acetylate the N-terminus with acetic anhydride.

-

Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail.

-

Precipitation and Lyophilization: Precipitate the crude peptide in cold ether, wash, and lyophilize.

Peptide Purification: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

The crude this compound peptide is purified to homogeneity using RP-HPLC.

Materials:

-

RP-HPLC system with a C18 column

-

Mobile Phase A: 0.1% TFA in water

-

Mobile Phase B: 0.1% TFA in acetonitrile

-

Lyophilizer

Protocol:

-

Sample Preparation: Dissolve the crude lyophilized peptide in a minimal amount of Mobile Phase A.

-

Chromatography: Inject the sample onto the C18 column. Elute the peptide using a linear gradient of Mobile Phase B.

-

Fraction Collection: Collect fractions corresponding to the major peak.

-

Purity Analysis: Analyze the purity of the collected fractions by analytical RP-HPLC and mass spectrometry.

-

Lyophilization: Pool the pure fractions and lyophilize to obtain the final purified this compound peptide.

In Vitro Assays

-

Culture human dermal fibroblasts in appropriate media.

-

Seed cells in 96-well plates and allow them to adhere.

-

Pre-incubate the cells with varying concentrations of this compound for 1 hour.

-

Stimulate the cells with a sub-maximal concentration of recombinant human IL-1β.

-

After 24 hours, collect the cell culture supernatants.

-

Measure the concentration of IL-8 in the supernatants using a commercially available ELISA kit.

-

Calculate the IC50 value of this compound.

-

Culture human umbilical vein endothelial cells (HUVECs) in appropriate media.

-

Seed cells in 96-well plates and grow to confluence.

-

Pre-incubate the cells with varying concentrations of this compound for 1 hour.

-

Stimulate the cells with recombinant human IL-1β.

-

After 6-8 hours, fix the cells.

-

Perform a cell-based ELISA to quantify the expression of ICAM-1 on the cell surface using an anti-ICAM-1 antibody.

-

Calculate the IC50 value of this compound.

In Vivo Assay: Inhibition of IL-1 Induced IL-6 in Cynomolgus Monkeys

-

Acclimatize cynomolgus monkeys to the experimental conditions.

-

Administer this compound via intravenous infusion.

-

After a specified time, draw blood samples.

-

Challenge the whole blood ex vivo with recombinant human IL-1β.

-

Incubate the blood samples at 37°C.

-

Separate the plasma and measure the concentration of IL-6 using an ELISA kit.

-

Compare the IL-6 levels in blood from this compound-treated and vehicle-treated animals.

Discovery via Phage Display

This compound was identified from phage display libraries.[1] This technique involves screening large libraries of peptides displayed on the surface of bacteriophages to identify those that bind to a specific target, in this case, the human IL-1R1.

Conclusion

This compound is a potent and selective peptide antagonist of the human IL-1R1. Its well-defined structure, sequence, and mechanism of action, coupled with its demonstrated in vitro and in vivo efficacy, make it a valuable tool for research into IL-1 mediated inflammatory processes and a potential lead compound for the development of novel anti-inflammatory therapeutics. The detailed protocols provided in this guide offer a framework for the synthesis, purification, and functional characterization of this compound and similar peptide-based modulators of cytokine receptors.

References

- 1. This compound, a novel low molecular weight antagonist, selectively binds the human type I interleukin (IL)-1 receptor and blocks in vivo responses to IL-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Frontiers | Structural Basis of IL-1 Family Cytokine Signaling [frontiersin.org]

- 4. IL-1 Family Signaling Pathway | Sino Biological [sinobiological.com]

- 5. Interleukin-1 (IL-1) pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

AF12198: A Potent and Selective Peptide Antagonist of the Human Interleukin-1 Receptor Type 1 (IL-1R1)

An In-depth Technical Guide on Binding Affinity and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity and functional activity of AF12198, a peptide antagonist of the human Interleukin-1 Receptor Type 1 (IL-1R1). The information is compiled from publicly available research, primarily the foundational study by Akeson et al. (1996). This document is intended to serve as a technical resource, presenting quantitative data, experimental methodologies, and visual representations of the associated biological pathways and workflows.

Quantitative Binding and Functional Data

This compound is a 15-mer peptide that demonstrates high potency and selectivity for the human IL-1R1. Its binding affinity and functional inhibitory capacity have been quantified through various in vitro assays. The following table summarizes the key quantitative data.

| Parameter | Target/Assay | Cell Type | Value | Reference |

| IC50 | 125I-IL-1α binding competition | - | 8 nM | [1][2] |

| IC50 | Human Type II IL-1 Receptor binding | - | 6.7 µM | [2] |

| IC50 | Murine Type I IL-1 Receptor binding | - | >200 µM | [2] |

| IC50 | IL-1-induced IL-8 production | Human Dermal Fibroblasts | 25 nM | [1][2] |

| IC50 | IL-1-induced ICAM-1 expression | Endothelial Cells | 9 nM | [1] |

Experimental Protocols

The following sections describe the general methodologies used to determine the binding affinity and functional activity of this compound. For complete, detailed protocols, readers are encouraged to consult the original publication by Akeson et al. (1996) in the Journal of Biological Chemistry.

Competitive Binding Assay

The binding affinity of this compound to the human IL-1R1 was determined using a competitive binding assay. This assay measures the ability of this compound to compete with a radiolabeled ligand, such as 125I-IL-1α, for binding to the receptor.

General Protocol Outline:

-

Preparation of Receptor Source: A preparation containing the human IL-1R1 is used. This could be a purified receptor preparation or a cell line endogenously or recombinantly expressing the receptor.

-

Incubation: The receptor preparation is incubated with a constant concentration of 125I-IL-1α and varying concentrations of unlabeled this compound.

-

Separation: The receptor-bound and free radioligand are separated. This can be achieved through methods like filtration or precipitation.

-

Quantification: The amount of radioactivity bound to the receptor is measured using a gamma counter.

-

Data Analysis: The data is plotted as the percentage of specific binding versus the concentration of this compound. The IC50 value, the concentration of this compound that inhibits 50% of the specific binding of the radioligand, is then determined from this curve.

IL-1-Induced IL-8 Production Assay

This cell-based functional assay assesses the ability of this compound to inhibit the downstream signaling of IL-1R1, measured by the production of the pro-inflammatory chemokine IL-8.

General Protocol Outline:

-

Cell Culture: Human dermal fibroblasts are cultured in appropriate media and conditions.

-

Treatment: The cells are pre-incubated with varying concentrations of this compound for a specified period.

-

Stimulation: The cells are then stimulated with a constant concentration of IL-1 (e.g., IL-1α or IL-1β) to induce IL-8 production.

-

Sample Collection: After a defined incubation time, the cell culture supernatant is collected.

-

Quantification of IL-8: The concentration of IL-8 in the supernatant is measured using a specific and sensitive method, typically an Enzyme-Linked Immunosorbent Assay (ELISA).

-

Data Analysis: The results are expressed as the percentage of inhibition of IL-1-induced IL-8 production at each concentration of this compound. The IC50 value is calculated from the resulting dose-response curve.

IL-1-Induced ICAM-1 Expression Assay

This assay evaluates the inhibitory effect of this compound on the IL-1-induced expression of the intercellular adhesion molecule-1 (ICAM-1) on the surface of endothelial cells.

General Protocol Outline:

-

Cell Culture: A suitable endothelial cell line, such as Human Umbilical Vein Endothelial Cells (HUVECs), is cultured to confluence in appropriate cell culture plates.

-

Treatment and Stimulation: The endothelial cells are treated with various concentrations of this compound, followed by stimulation with IL-1.

-

Detection of ICAM-1: The expression of ICAM-1 on the cell surface is quantified. This is often done using a cell-based ELISA or by flow cytometry using a specific anti-ICAM-1 antibody.

-

Data Analysis: The level of ICAM-1 expression is determined for each concentration of this compound. The IC50 value is then calculated, representing the concentration of this compound that causes a 50% reduction in the IL-1-induced ICAM-1 expression.

Visualizations

IL-1R1 Signaling Pathway

The following diagram illustrates the canonical signaling pathway initiated by the binding of IL-1 to its receptor, IL-1R1. This compound acts as an antagonist at the initial step of this cascade.

Caption: IL-1R1 signaling cascade and the antagonistic action of this compound.

Experimental Workflow for this compound Activity

The diagram below outlines a generalized workflow for characterizing the binding and functional activity of an IL-1R1 antagonist like this compound.

Caption: Generalized workflow for characterizing this compound's activity.

References

The Anti-Inflammatory Properties of AF12198: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

AF12198 is a novel, small-molecule peptide antagonist that has demonstrated significant anti-inflammatory properties through its selective inhibition of the human type I interleukin-1 receptor (IL-1R1). Interleukin-1 (IL-1) is a key cytokine that mediates a wide range of inflammatory responses, and its dysregulation is implicated in numerous autoimmune and inflammatory diseases. This compound competitively blocks the binding of both IL-1α and IL-1β to IL-1R1, thereby attenuating downstream inflammatory signaling pathways. This document provides a comprehensive technical overview of the anti-inflammatory characteristics of this compound, including its mechanism of action, quantitative in vitro and in vivo data, detailed experimental protocols, and a visualization of the targeted signaling pathway.

Introduction

The interleukin-1 (IL-1) family of cytokines, primarily IL-1α and IL-1β, are potent pro-inflammatory mediators that play a central role in the innate immune system. Upon binding to the type I IL-1 receptor (IL-1R1), they initiate a signaling cascade that leads to the activation of transcription factors such as NF-κB and AP-1. This, in turn, upregulates the expression of a host of inflammatory genes, including those for other cytokines, chemokines, and adhesion molecules, driving the inflammatory response.

Given the critical role of IL-1 in inflammation, therapeutic strategies aimed at inhibiting its activity have been a major focus of drug development. This compound is a 15-amino acid peptide that has emerged as a potent and selective antagonist of the human IL-1R1. Its ability to block IL-1-mediated signaling makes it a promising candidate for the treatment of a variety of inflammatory conditions. This whitepaper will delve into the technical details of this compound's anti-inflammatory properties, providing researchers and drug development professionals with a thorough understanding of its preclinical profile.

Mechanism of Action

This compound exerts its anti-inflammatory effects by acting as a competitive antagonist at the human type I interleukin-1 receptor (IL-1R1).[1] It selectively binds to IL-1R1, preventing the binding of the natural ligands, IL-1α and IL-1β. This blockade of ligand binding inhibits the formation of the active signaling complex, which consists of IL-1R1 and the IL-1 receptor accessory protein (IL-1RAcP). Consequently, the downstream signaling cascade, which involves the recruitment of adaptor proteins like MyD88 and subsequent activation of IRAK kinases, is halted. This ultimately prevents the activation of key transcription factors, NF-κB and AP-1, which are responsible for the expression of numerous pro-inflammatory genes. This compound shows high selectivity for the human IL-1R1, with significantly lower affinity for the human type II IL-1 receptor and the murine type I IL-1 receptor.[1]

Signaling Pathway

The following diagram illustrates the IL-1 signaling pathway and the point of intervention by this compound.

Caption: IL-1 signaling pathway and inhibition by this compound.

Quantitative Data

The anti-inflammatory efficacy of this compound has been quantified through a series of in vitro and in vivo studies. The following tables summarize the key findings.

Table 1: In Vitro Activity of this compound

| Parameter | Cell Type | Assay | IC50 Value | Reference |

| IL-1R1 Binding | Human Dermal Fibroblasts | Competitive Binding Assay | 8 nM | [1] |

| IL-8 Production Inhibition | Human Dermal Fibroblasts | IL-1-induced IL-8 Secretion | 25 nM | [1] |

| ICAM-1 Expression Inhibition | Human Endothelial Cells | IL-1-induced ICAM-1 Expression | 9 nM | [1] |

Table 2: In Vivo and Ex Vivo Activity of this compound

| Animal Model | Study Type | Endpoint | Effect of this compound | Reference |

| Cynomolgus Monkey | Ex Vivo | IL-1-induced IL-6 Production in Whole Blood | Inhibition | [1] |

| Cynomolgus Monkey | In Vivo | IL-6 Induction | Down-modulation | [1] |

| Rat | In Vivo | LPS-induced Acute Lung Inflammation | Attenuation of Lung MPO Activity | [1] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this whitepaper.

In Vitro Inhibition of IL-1-induced IL-8 Production in Human Dermal Fibroblasts

-

Cell Culture: Primary human dermal fibroblasts are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Assay Protocol:

-

Fibroblasts are seeded in 96-well plates and grown to confluence.

-

The culture medium is replaced with fresh serum-free DMEM.

-

Cells are pre-incubated with varying concentrations of this compound for 30 minutes.

-

Recombinant human IL-1β (final concentration 1 ng/mL) is added to the wells to stimulate IL-8 production.

-

After 24 hours of incubation, the cell culture supernatants are collected.

-

The concentration of IL-8 in the supernatants is quantified using a commercially available enzyme-linked immunosorbent assay (ELISA) kit, following the manufacturer's instructions.

-

-

Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of inhibition of IL-8 production against the logarithm of the this compound concentration and fitting the data to a four-parameter logistic curve.

In Vitro Inhibition of IL-1-induced ICAM-1 Expression in Human Endothelial Cells

-

Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured in Endothelial Cell Growth Medium (EGM) supplemented with the provided growth factors and 10% FBS at 37°C in a humidified atmosphere of 5% CO2.

-

Assay Protocol:

-

HUVECs are seeded in 48-well plates and grown to confluence.

-

Cells are pre-treated with various concentrations of this compound for 30 minutes.

-

Recombinant human IL-1α (final concentration 10 ng/mL) is added to stimulate ICAM-1 expression.

-

Following a 6-hour incubation period, the cells are washed with phosphate-buffered saline (PBS).

-

Cell surface expression of ICAM-1 is determined by a cell-based ELISA. Cells are fixed with 1% paraformaldehyde and then incubated with a primary antibody against human ICAM-1, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The colorimetric signal is developed using a suitable HRP substrate, and the absorbance is measured at the appropriate wavelength.

-

-

Data Analysis: The IC50 value is determined by analyzing the dose-response curve of this compound on the inhibition of ICAM-1 expression.

Ex Vivo Inhibition of IL-1-induced IL-6 Production in Cynomolgus Monkey Whole Blood

-

Animal Subjects: Healthy, adult cynomolgus monkeys are used in this study.

-

Experimental Procedure:

-

A baseline blood sample is collected from each monkey.

-

This compound is administered as an intravenous infusion.

-

Blood samples are collected at various time points during and after the infusion into heparinized tubes.

-

Aliquots of whole blood are stimulated ex vivo with recombinant human IL-1β (final concentration 10 ng/mL) for 6 hours at 37°C.

-

Plasma is separated by centrifugation.

-

The concentration of IL-6 in the plasma is measured by a specific ELISA.

-

-

Data Analysis: The inhibitory effect of this compound is assessed by comparing the IL-6 levels in post-treatment samples to the pre-treatment baseline levels.

In Vivo Rat Model of LPS-Induced Acute Lung Inflammation

-

Animal Model: Male Sprague-Dawley rats are used for this model.

-

Induction of Lung Inflammation:

-

Rats are anesthetized, and a single intratracheal instillation of lipopolysaccharide (LPS) from E. coli (10 µ g/rat ) is administered to induce acute lung injury.[2]

-

-

Drug Administration:

-

This compound is administered via intravenous infusion 30 minutes prior to the LPS challenge.

-

-

Assessment of Inflammation:

-

At 4 hours post-LPS administration, the animals are euthanized, and the lungs are lavaged and then harvested.

-

Myeloperoxidase (MPO) activity, an indicator of neutrophil infiltration, is measured in the lung tissue homogenates. Lung tissue is homogenized in a potassium phosphate buffer containing hexadecyltrimethylammonium bromide. The homogenate is then sonicated and centrifuged. The MPO activity in the supernatant is determined spectrophotometrically by measuring the H2O2-dependent oxidation of a chromogenic substrate.

-

-

Data Analysis: The reduction in lung MPO activity in the this compound-treated group is compared to the LPS-only control group to determine the anti-inflammatory effect.

Conclusion

This compound is a potent and selective antagonist of the human IL-1R1 with demonstrated anti-inflammatory activity in both in vitro and in vivo models. Its ability to effectively inhibit IL-1-mediated signaling pathways, leading to a reduction in the production of key inflammatory mediators such as IL-8, IL-6, and the expression of adhesion molecules like ICAM-1, underscores its therapeutic potential. The data presented in this whitepaper provide a strong preclinical rationale for the further development of this compound as a novel treatment for a range of inflammatory diseases. The detailed experimental protocols offer a foundation for researchers to further investigate the properties of this promising anti-inflammatory peptide.

Visualizations

Experimental Workflow: In Vitro IL-8 Inhibition Assay

Caption: Workflow for in vitro IL-8 inhibition assay.

Logical Relationship: this compound Mechanism of Anti-Inflammatory Action

Caption: Logical flow of this compound's anti-inflammatory action.

References

The Role of AF12198 in Cytokine Signaling Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

AF12198 is a potent and selective synthetic peptide antagonist of the human type I interleukin-1 receptor (IL-1R1). By competitively inhibiting the binding of the pro-inflammatory cytokines interleukin-1α (IL-1α) and interleukin-1β (IL-1β) to IL-1R1, this compound effectively blocks the initiation of the IL-1 signaling cascade. This inhibitory action prevents the downstream activation of key transcription factors such as NF-κB, leading to a reduction in the expression of inflammatory mediators. This technical guide provides a comprehensive overview of the mechanism of action of this compound, its interaction with the IL-1 signaling pathway, a summary of its in vitro and in vivo activity, and detailed experimental protocols for assessing its function.

Introduction to this compound

This compound is a 15-amino acid peptide (Ac-FEWTPGWYQJYALPL-NH2, where J is the unnatural amino acid 2-azetidine-1-carboxylic acid) identified through phage display library screening.[1] It was developed as a small molecule alternative to the naturally occurring interleukin-1 receptor antagonist (IL-1ra) for modulating IL-1-driven inflammatory responses.[1] this compound exhibits high selectivity for the human IL-1R1, with significantly lower affinity for the human type II receptor and the murine type I receptor.[1][2] Its antagonistic properties have been demonstrated in various in vitro and in vivo models, highlighting its potential as a therapeutic agent for inflammatory diseases.[1][2]

Mechanism of Action: Antagonism of IL-1R1

The primary mechanism of action of this compound is the competitive antagonism of the IL-1R1. IL-1α and IL-1β are potent pro-inflammatory cytokines that initiate signaling by binding to the extracellular domain of IL-1R1.[3][4] This binding event induces a conformational change in IL-1R1, facilitating its association with the IL-1 receptor accessory protein (IL-1RAcP).[5] The formation of this heterodimeric receptor complex brings the intracellular Toll-interleukin-1 receptor (TIR) domains of both receptor chains into close proximity, initiating a downstream signaling cascade.[5]

This compound exerts its inhibitory effect by binding to IL-1R1 at the same site as IL-1, thereby preventing the cytokine from docking and initiating the signaling process. This competitive inhibition effectively halts the inflammatory cascade at its inception.

The IL-1 Signaling Pathway and the Role of this compound

The IL-1 signaling pathway is a critical component of the innate immune system. Its activation leads to the production of a wide range of pro-inflammatory molecules. This compound intervenes at the very beginning of this pathway.

Visualizing the IL-1 Signaling Pathway

The following diagram illustrates the canonical IL-1 signaling pathway and the point of intervention by this compound.

Caption: IL-1 Signaling Pathway and this compound Inhibition.

Quantitative Data Summary

The inhibitory activity of this compound has been quantified in several key assays. The following tables summarize these findings for easy comparison.

Table 1: Receptor Binding Affinity of this compound

| Receptor | Ligand | IC50 (nM) | Reference |

| Human IL-1R1 | 125I-IL-1α | 8.0 | [2] |

| Human IL-1RII | 125I-IL-1α | 6700 | [2] |

| Murine IL-1R1 | 125I-IL-1α | >200,000 | [2] |

Table 2: In Vitro Inhibition of IL-1-Induced Cellular Responses by this compound

| Cellular Response | Cell Type | Inducing Agent | IC50 (nM) | Reference |

| IL-8 Production | Human Dermal Fibroblasts | IL-1 | 25 | [1] |

| ICAM-1 Expression | Human Endothelial Cells | IL-1 | 9 | [1] |

Table 3: In Vivo/Ex Vivo Inhibition of IL-1-Induced IL-6 Production by this compound

| Species | Assay Type | Inducing Agent | IC50 (µM) | Reference |

| Human | Ex Vivo (heparinized blood) | IL-1 | 15 | [2] |

| Cynomolgus Monkey | Ex Vivo (heparinized blood) | IL-1 | 17 | [2] |

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound's activity, based on the study by Akeson et al. (1996).

IL-1R1 Binding Assay

-

Objective: To determine the binding affinity of this compound to human IL-1R1.

-

Cell Line: Human T-cell line, EL4-6.1.

-

Reagents:

-

Recombinant human 125I-IL-1α (specific activity ~2200 Ci/mmol).

-

This compound peptide.

-

Binding Buffer: RPMI 1640 medium containing 1% bovine serum albumin (BSA), 25 mM HEPES, pH 7.4.

-

Wash Buffer: Phosphate-buffered saline (PBS) with 0.1% BSA.

-

-

Procedure:

-

EL4-6.1 cells are harvested and resuspended in Binding Buffer to a concentration of 1 x 107 cells/mL.

-

In a 96-well filter plate, 100 µL of the cell suspension is added to each well.

-

Serial dilutions of this compound are prepared in Binding Buffer and 50 µL is added to the wells.

-

50 µL of 125I-IL-1α (final concentration ~50 pM) is added to each well.

-

The plate is incubated for 4 hours at 4°C with gentle agitation.

-

The cells are washed three times with ice-cold Wash Buffer by vacuum filtration.

-

The filters are collected, and the radioactivity is measured using a gamma counter.

-

Non-specific binding is determined in the presence of a 1000-fold excess of unlabeled IL-1α.

-

The IC50 value is calculated as the concentration of this compound that inhibits 50% of the specific binding of 125I-IL-1α.

-

IL-1-Induced IL-8 Production Assay

-

Objective: To measure the inhibitory effect of this compound on IL-1-induced IL-8 production in human dermal fibroblasts.

-

Cell Line: Human Dermal Fibroblasts (HDF).

-

Reagents:

-

Recombinant human IL-1β.

-

This compound peptide.

-

Cell Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) with 10% fetal bovine serum (FBS).

-

Human IL-8 ELISA kit.

-

-

Procedure:

-

HDFs are seeded in 96-well plates and grown to confluence.

-

The culture medium is replaced with serum-free DMEM for 24 hours prior to the assay.

-

Serial dilutions of this compound are prepared and pre-incubated with the cells for 30 minutes at 37°C.

-

Recombinant human IL-1β is added to a final concentration of 1 ng/mL.

-

The cells are incubated for 24 hours at 37°C.

-

The culture supernatants are collected.

-

The concentration of IL-8 in the supernatants is determined using a commercially available ELISA kit according to the manufacturer's instructions.

-

The IC50 value is calculated as the concentration of this compound that causes a 50% reduction in IL-1-induced IL-8 production.

-

IL-1-Induced ICAM-1 Expression Assay

-

Objective: To assess the ability of this compound to inhibit IL-1-induced ICAM-1 expression on human endothelial cells.

-

Cell Line: Human Umbilical Vein Endothelial Cells (HUVEC).

-

Reagents:

-

Recombinant human IL-1α.

-

This compound peptide.

-

Cell Culture Medium: Endothelial Cell Growth Medium.

-

FITC-conjugated anti-human ICAM-1 antibody.

-

Flow cytometry buffer (PBS with 1% BSA).

-

-

Procedure:

-

HUVECs are cultured in 24-well plates until confluent.

-

Serial dilutions of this compound are prepared and added to the cells.

-

Recombinant human IL-1α is added to a final concentration of 10 ng/mL.

-

The cells are incubated for 18 hours at 37°C.

-

The cells are washed with PBS and detached using a non-enzymatic cell dissociation solution.

-

The cells are resuspended in flow cytometry buffer and incubated with a FITC-conjugated anti-human ICAM-1 antibody for 30 minutes on ice in the dark.

-

The cells are washed twice with flow cytometry buffer.

-

The fluorescence intensity of the cells is analyzed by flow cytometry.

-

The IC50 value is determined as the concentration of this compound that reduces the IL-1-induced mean fluorescence intensity by 50%.

-

Conclusion

This compound is a well-characterized, potent, and selective antagonist of the human IL-1R1. Its ability to block the initial step of the IL-1 signaling cascade makes it a valuable tool for researchers studying IL-1-mediated inflammation and a potential therapeutic candidate for a variety of inflammatory disorders. The data and protocols presented in this guide provide a solid foundation for further investigation and development of this compound and related molecules.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound, a novel low molecular weight antagonist, selectively binds the human type I interleukin (IL)-1 receptor and blocks in vivo responses to IL-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Influence of Polymorphism in the Genes for the Interleukin (IL)-1 Receptor Antagonist and IL-1β on Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Species Specificity of AF12198: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the species specificity of AF12198, a potent and selective peptide antagonist of the human type I interleukin-1 receptor (IL-1R1). The information presented herein is crucial for the design and interpretation of preclinical studies and for the clinical development of this compound-based therapeutics.

Core Findings: High Affinity and Selectivity for Human IL-1R1

This compound demonstrates marked species specificity, exhibiting high affinity for the human type I interleukin-1 receptor while displaying significantly lower affinity for the murine equivalent and the human type II receptor. This selectivity is a critical factor in its mechanism of action and its potential therapeutic applications.

Quantitative Analysis of Binding Affinity and Inhibitory Activity

The following tables summarize the quantitative data regarding the binding affinity and functional inhibition of this compound across different species and receptor subtypes.

| Receptor Type | Species | IC50 | Reference |

| Type I IL-1 Receptor (IL-1R1) | Human | 8 nM | [1][2] |

| Type II IL-1 Receptor (IL-1R2) | Human | 6.7 µM | [1] |

| Type I IL-1 Receptor (IL-1R1) | Murine | >200 µM | [1] |

| Type I IL-1 Receptor (IL-1R1) | Cynomolgus Monkey | 17 µM (for IL-6 induction) | [1] |

Table 1: Comparative Binding Affinity (IC50) of this compound to IL-1 Receptors

| Biological Process | Cell Type/System | Species | IC50 | Reference |

| IL-1-induced IL-8 Production | Human Dermal Fibroblasts | Human | 25 nM | [1][2] |

| IL-1-induced ICAM-1 Expression | Human Endothelial Cells | Human | 9 nM | [1][2] |

| IL-1-induced IL-6 Induction | Heparinized Whole Blood | Human | 15 µM | [1] |

| IL-1-induced IL-6 Induction | Heparinized Whole Blood | Cynomolgus Monkey | 17 µM | [1] |

Table 2: Functional Inhibitory Activity (IC50) of this compound

Signaling Pathway and Mechanism of Action

This compound acts as a competitive antagonist at the human IL-1R1. Interleukin-1 (IL-1), a key pro-inflammatory cytokine, exerts its effects by binding to IL-1R1, which then forms a complex with the IL-1 receptor accessory protein (IL-1RAcP). This complex initiates an intracellular signaling cascade, leading to the activation of transcription factors such as NF-κB and AP-1, and subsequent expression of inflammatory genes. This compound competitively binds to IL-1R1, preventing the binding of IL-1α and IL-1β and thereby blocking the initiation of this inflammatory cascade.[3][4][5]

Experimental Protocols

The determination of this compound's species specificity relies on a series of well-defined in vitro and in vivo experimental protocols.

Radioligand Binding Assays

A fundamental method to determine the binding affinity of this compound to IL-1 receptors from different species is the competitive radioligand binding assay.

Methodology:

-

Cell Preparation: Culture cells engineered to express high levels of either human or murine IL-1R1.

-

Assay Setup: In a multi-well plate format, incubate the cells with a constant concentration of radiolabeled IL-1 (e.g., ¹²⁵I-IL-1α) and varying concentrations of unlabeled this compound.

-

Incubation: Allow the binding reaction to reach equilibrium.

-

Separation: Rapidly wash the cells to separate bound from free radioligand.

-

Detection: Measure the amount of radioactivity bound to the cells using a gamma counter.

-